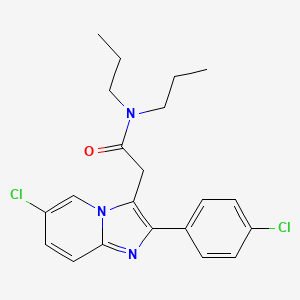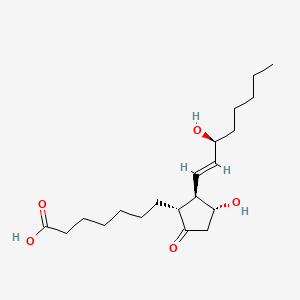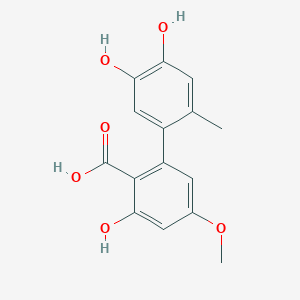
Ass 51
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ass 51 is a complex organic compound with a unique structure that includes multiple functional groups such as amines, hydroxyls, indoles, and carboxamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The general synthetic route includes:
Formation of the indole ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Incorporation of the aminobutyl group: This step involves the reaction of an appropriate amine with a butyl halide under basic conditions.
Formation of the benzyl group: This can be done through Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Attachment of the dihydroxypropyl group: This involves the reaction of a dihydroxypropane derivative with an appropriate electrophile.
Formation of the spiro structure: This step requires the use of a spirocyclization reaction, where a linear precursor undergoes cyclization to form the spiro compound.
Final assembly: The final step involves the coupling of all the intermediate compounds under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amine groups, to form corresponding oxides and imines.
Reduction: Reduction reactions can occur at the carbonyl groups to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halide positions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form various cyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alcohols, often under basic conditions.
Cyclization: Cyclization reactions often require acidic or basic catalysts and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biology, the compound can be used as a probe to study various biochemical pathways. Its multiple functional groups allow it to interact with different biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. It can be used to study the effects of different functional groups on biological activity and to develop new drugs with improved efficacy and safety profiles.
Industry
In industry, the compound can be used in the development of new materials. Its unique structure allows it to be incorporated into polymers and other materials to improve their properties, such as strength, flexibility, and thermal stability.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets. The compound can bind to specific proteins, enzymes, and receptors, modulating their activity. The multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets. This can lead to changes in the conformation and activity of the target molecules, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ass 51
- This compound
Uniqueness
The uniqueness of this compound lies in its complex structure, which includes multiple functional groups and a spirocyclic framework. This allows it to interact with a wide range of molecular targets and to undergo various chemical reactions. Its unique structure also makes it a valuable tool in scientific research and a potential candidate for drug development.
Propiedades
Número CAS |
150747-52-7 |
|---|---|
Fórmula molecular |
C45H64N8O9S2 |
Peso molecular |
925.2 g/mol |
Nombre IUPAC |
16-(4-aminobutyl)-22-benzyl-N-(1,3-dihydroxy-2-methylpropan-2-yl)-13-(1-hydroxyethyl)-19-(1H-indol-3-ylmethyl)-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide |
InChI |
InChI=1S/C45H64N8O9S2/c1-28(56)38-43(62)51-36(42(61)53-44(2,26-54)27-55)25-63-64-45(18-10-4-11-19-45)23-37(57)48-34(21-29-13-5-3-6-14-29)40(59)50-35(22-30-24-47-32-16-8-7-15-31(30)32)41(60)49-33(39(58)52-38)17-9-12-20-46/h3,5-8,13-16,24,28,33-36,38,47,54-56H,4,9-12,17-23,25-27,46H2,1-2H3,(H,48,57)(H,49,60)(H,50,59)(H,51,62)(H,52,58)(H,53,61) |
Clave InChI |
NJVMKJXFXIAJHE-UHFFFAOYSA-N |
SMILES |
CC(C1C(=O)NC(CSSC2(CCCCC2)CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)C(=O)NC(C)(CO)CO)O |
SMILES canónico |
CC(C1C(=O)NC(CSSC2(CCCCC2)CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)C(=O)NC(C)(CO)CO)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Ass 51; Ass-51; Ass51; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















